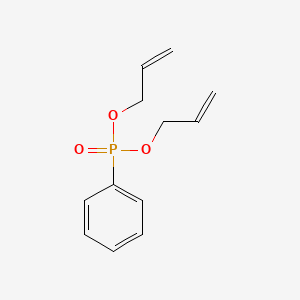

Diallyl phenylphosphonate

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, a broad class of organic molecules containing phosphorus, play a crucial role in numerous areas of modern chemical research. frontiersin.orgwikipedia.org Their applications are extensive, ranging from medicinal and agricultural chemistry to organic synthesis and materials science. frontiersin.orgtaylorandfrancis.com In organic synthesis, for instance, phosphonates are widely used as improved Wittig reagents for creating alkenes, and phosphines serve as important ligands in metal-catalyzed reactions. frontiersin.org

These compounds are also integral to material chemistry. frontiersin.org Due to their excellent fire retardancy, often accompanied by low smoke and low toxicity, organophosphorus compounds are recognized as environmentally benign fire retardants. frontiersin.org The phosphoryl (P=O) group present in many of these compounds exhibits a high coordination ability with metals, making them effective metal extractants. frontiersin.org The definition of organophosphorus compounds can be variable; in industrial and environmental contexts, it refers to any organic compound containing phosphorus, even without a direct phosphorus-carbon bond. wikipedia.org They are generally classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org

Diallyl Phenylphosphonate (B1237145) as a Versatile Monomer and Intermediate

Diallyl phenylphosphonate (DAPP) serves as a versatile monomer due to the presence of two polymerizable allyl groups. This bifunctionality allows it to form crosslinked polymers and copolymers with enhanced properties. Research has shown its use in copolymerization with other monomers, such as lauryl methacrylate (B99206). kisti.re.kr Polyfunctional allyl compounds like DAPP can form high molecular weight polymers when heated with peroxides. chimia.ch The resulting poly(this compound) has been studied for its dielectric properties, which are important for applications in electronics. nih.govacs.orgnih.gov Furthermore, DAPP is listed as a component in the production of plastics for ophthalmic lenses, highlighting its application in advanced optical materials. google.com

As a chemical intermediate, DAPP is valuable for synthesizing other organophosphorus compounds. The allyl groups can be chemically transformed, making it a useful precursor. For example, diallyl phosphonates can undergo hydrogenolysis to prepare phosphonic acids. beilstein-journals.orgnih.gov Specifically, this compound can be cleaved to produce phenylphosphonic acid, a significant chemical building block. nii.ac.jp A modified procedure for the convenient synthesis of this compound has been reported to produce the compound in nearly quantitative yield. researchgate.netresearchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅O₃P | nih.gov |

| Molecular Weight | 238.22 g/mol | nih.govbldpharm.com |

| CAS Number | 2948-89-2 | nih.govchemsynthesis.com |

| IUPAC Name | bis(prop-2-enoxy)phosphorylbenzene | nih.gov |

| Canonical SMILES | C=CCOP(=O)(OCC=C)C1=CC=CC=C1 | chemsynthesis.com |

| InChIKey | YSRMRWIQPVDQBV-UHFFFAOYSA-N | nih.govchemsynthesis.com |

Scope of Academic Research on this compound

Academic research on this compound covers its synthesis, polymerization, and application as both a monomer and a chemical intermediate. Studies have focused on developing efficient synthetic routes to obtain the compound with high purity. researchgate.netresearchgate.net

A significant area of investigation is its polymerization and copolymerization behavior. Researchers have explored its reactivity with various comonomers to create new polymeric materials. kisti.re.krchimia.ch The properties of the resulting polymers, particularly their dielectric characteristics, have been a subject of quantitative structure-property relationship (QSPR) studies, which aim to predict material properties based on chemical structure. nih.govacs.orgnih.gov

The use of this compound in materials with specific functionalities is another active research direction. Its incorporation into flame-retardant materials is a key application, leveraging the inherent fire-resistant properties of organophosphorus compounds. researchgate.net It is also explored for use in optical materials, such as high-index plastics for lenses. google.com Furthermore, its role as an intermediate in the synthesis of phosphonic acids and other derivatives continues to be explored, demonstrating its utility in broader organic synthesis. beilstein-journals.orgnih.govnii.ac.jp

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Diallyl butylphosphonate |

| This compound |

| Lauryl methacrylate |

| Phenylphosphonic acid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2948-89-2 |

|---|---|

Molecular Formula |

C12H15O3P |

Molecular Weight |

238.22 g/mol |

IUPAC Name |

bis(prop-2-enoxy)phosphorylbenzene |

InChI |

InChI=1S/C12H15O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 |

InChI Key |

YSRMRWIQPVDQBV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOP(=O)(C1=CC=CC=C1)OCC=C |

Origin of Product |

United States |

Polymerization Mechanisms and Kinetics of Diallyl Phenylphosphonate

Radical Polymerization of Diallyl Phenylphosphonate (B1237145)

Radical polymerization is a primary method for polymerizing DAPP. The process is initiated by the attack of a radical species on one of the allyl groups of the DAPP monomer.

The generally accepted mechanism for the cyclopolymerization of diallyl compounds involves an initiator attacking a carbon atom to form a 5-hexenyl radical. nih.gov This radical then undergoes a favored 5-exo-trig cyclization to produce a highly reactive primary radical. nih.gov This cyclic radical can then propagate the polymer chain by attacking another monomer molecule. acs.org This cyclization is a key step that leads to the formation of linear polymers containing five or six-membered rings within the main polymer chain, which imparts good thermal stability to the resulting polymer. google.com

However, the polymerization of diallyl monomers is often complicated by a competing reaction known as degradative chain transfer. acs.org In this process, a propagating radical abstracts an allylic hydrogen from a monomer molecule, forming a stable, resonance-stabilized allylic radical that is less reactive and may terminate the chain, thus reducing polymerization efficiency and the molecular weight of the polymer. acs.orge3s-conferences.org The specific pathway, whether cyclopolymerization or degradative chain transfer, is influenced by the monomer's structure. For instance, in N,N-diallylamine, the activation barriers for homopolymerization and cyclization are nearly identical, whereas in N,N-dimethyl-N,N-diallylammonium, cyclization is significantly more favorable. acs.orgnih.gov The protonation of diallylamine (B93489) monomers can suppress the degradative chain transfer reaction, enabling the synthesis of high-molecular-weight polymers. researchgate.nete3s-conferences.org

Kinetic studies of the homopolymerization of diallyl monomers provide crucial insights into the reaction rates and the factors that influence them. For methyl alkyl diallyl ammonium (B1175870) chloride monomers, the rate of polymerization was observed to increase with temperature. mdpi.com The activation energies for the homopolymerization of dimethyl diallyl ammonium chloride (DMDAAC), methyl propyl diallyl ammonium chloride (MPDAAC), and methyl amyl diallyl ammonium chloride (MADAAC) were determined to be 96.70 kJ/mol, 97.25 kJ/mol, and 100.23 kJ/mol, respectively. mdpi.com These values indicate that steric hindrance from the substituent groups plays a more significant role than electronic effects in the polymerization activity. mdpi.com Detailed kinetic research has established that the primary cause of low polymerization speeds and the small molecular mass of the resulting polymers is the occurrence of degradative chain transfer to the monomer. e3s-conferences.org

Copolymerization Strategies Involving Diallyl Phenylphosphonate

Copolymerization of DAPP with other monomers is a versatile strategy to tailor the properties of the resulting polymers.

Reactivity ratios are critical parameters that describe the relative reactivity of monomers in a copolymerization reaction and predict the composition of the resulting copolymer. frontiersin.org The terminal model is a commonly used framework for determining these ratios from copolymer composition data. iupac.org For instance, in the copolymerization of this compound (DAPP) with n-lauryl methacrylate (B99206) (LMA) at 80°C, the reactivity ratios were determined using the Fineman-Ross method. vulcanchem.com

Table 1: Reactivity Ratios for DAPP (M1) and LMA (M2) Copolymerization

| Monomer | Reactivity Ratio (r) |

|---|---|

| This compound (DAPP) | r1 = 0.35 |

| n-Lauryl Methacrylate (LMA) | r2 = 2.15 |

Data derived from a study on the copolymerization of DAPP and LMA. vulcanchem.com

These values indicate that the LMA radical prefers to add to another LMA monomer, and the DAPP radical also prefers to add to an LMA monomer.

The allyl groups in DAPP provide reactive sites for grafting and cross-linking reactions, which can be used to modify the properties of other polymers. vulcanchem.comepo.org

Grafting: Grafting involves the covalent bonding of polymer chains to a backbone polymer. youtube.commdpi.com This can be achieved through "grafting to," "grafting from," or "grafting through" methods. mdpi.com For example, phenylphosphonate groups have been successfully grafted onto the surface of kaolinite. nih.gov

Cross-linking: Cross-linking involves the formation of covalent bonds between polymer chains, leading to a network structure. mdpi.com The unsaturation in the allyl groups of DAPP makes it suitable for cross-linking reactions, which can be initiated by peroxides. vulcanchem.comuni-wuppertal.de Cross-linking reactions can be carried out in an aqueous medium at a pH between 7 and 12 and a temperature ranging from 25 to 100°C. google.com For example, diallyl orthophthalate prepolymer can be used as a reactive plasticizer that cross-links during processing to improve the properties of thermoplastics like polyphenylene oxide. mdpi.com

Control over Polymer Architecture and Molecular Weight in this compound Polymerization

Controlling the architecture and molecular weight of polymers is essential for tailoring their properties for specific applications. blogspot.commdpi.com In radical polymerization, techniques like Atom Transfer Radical Polymerization (ATRP) and Nitroxide Mediated Polymerization (NMP) offer a high degree of control over these parameters. nih.govrsc.org

ATRP is a controlled radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. nih.gov This technique has been used to copolymerize a wide range of monomers with controlled molecular weight and functionality. frontiersin.org

Another approach to control molecular weight in step-growth polymerization is by adding monofunctional molecules that act as chain stoppers or by using one of the bifunctional monomers in excess. youtube.com While achieving high molecular weight in step-growth polymerization requires very high conversion, these methods provide more reliable control. blogspot.com

Reactivity of Diallyl Phenylphosphonate in Organic Transformations

Dealkylation Reactions of Diallyl Phenylphosphonate (B1237145)

Dealkylation, the cleavage of the ester bond between phosphorus and the allyl group's oxygen, is a key transformation of diallyl phenylphosphonate. This reaction can be achieved through several methods, most notably hydrogenolysis and hydrolysis, to yield phenylphosphonic acid.

Hydrogenolytic Cleavage to Phenylphosphonic Acid

The conversion of diallyl phosphonates to phosphonic acids can be accomplished via catalytic hydrogenolysis. For this transformation, the use of Wilkinson's catalyst (RhCl(PPh₃)₃) has been reported. beilstein-journals.org This homogeneous catalyst is effective for the hydrogenation of unsaturated compounds. slideshare.netwikipedia.org The process involves the activation of molecular hydrogen by the catalyst, followed by transfer to the substrate. adichemistry.com

The mechanism for hydrogenation using Wilkinson's catalyst begins with the dissociation of a triphenylphosphine (B44618) ligand from the square planar 16-electron complex to form an active 14-electron species. wikipedia.orgadichemistry.com This is followed by the oxidative addition of hydrogen, raising the oxidation state of rhodium from +1 to +3. adichemistry.com The alkene (in this case, the allyl group) then coordinates to the metal center. wikipedia.org Subsequent steps involve migratory insertion of the hydrogen onto the alkene and finally, reductive elimination to release the saturated product and regenerate the active catalyst. slideshare.netadichemistry.com In the context of dealkylation, this process leads to the cleavage of the allyl group and formation of phenylphosphonic acid. One study demonstrated that this compound can produce phenylphosphonic acid in a 75% yield under specific dealkylation conditions.

Mechanistic Pathways of Phosphonate (B1237965) Hydrolysis and Dealkylation

The hydrolysis of phosphonate esters like this compound is a fundamental reaction that can proceed under both acidic and basic conditions, typically occurring in two consecutive steps. researchgate.netnih.gov The specific pathway and products are highly dependent on the reaction conditions and the structure of the ester.

Base-Catalyzed Hydrolysis: In the presence of a base, nucleophilic attack by a hydroxide (B78521) ion occurs at the phosphorus atom. nih.gov This reaction proceeds through a trigonal bipyramidal intermediate. libretexts.org For many phosphonate esters, base-catalyzed hydrolysis results in the cleavage of only one ester group, yielding a phosphonic acid mono-ester. beilstein-journals.org This is because the resulting negatively charged mono-ester is resistant to further nucleophilic attack. d-nb.info

Other Dealkylation Methods: Besides hydrolysis, other reagents can effect the dealkylation of phosphonates under milder conditions. The McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr), is a widely used method. beilstein-journals.orgnih.gov The mechanism involves an initial nucleophilic attack by the phosphonate's phosphoryl oxygen on the silicon atom of TMSBr, followed by an SN2-type attack of the bromide ion on the alkyl carbon, cleaving the C-O bond. nih.govwikipedia.org This forms a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed with water or an alcohol to give the final phosphonic acid. d-nb.infonih.gov Boron reagents, such as boron tribromide (BBr₃), can also be used for efficient dealkylation. beilstein-journals.orgnih.gov

Table 1: Comparison of Dealkylation Methods for Phosphonate Esters

| Method | Reagents | Conditions | Typical Product | Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| Acid Hydrolysis | Conc. HCl or HBr | Reflux | Phosphonic Acid | AAc2 (P-O cleavage) is common. | beilstein-journals.orgnih.gov |

| Base Hydrolysis | NaOH, LiOH | Varies | Phosphonic Acid Mono-ester | Formation of a stable anion prevents second dealkylation. | beilstein-journals.org |

| McKenna Reaction | TMSBr, then H₂O/MeOH | Mild, often room temp. | Phosphonic Acid | Forms a bis(trimethylsilyl) intermediate via C-O cleavage. | d-nb.infonih.gov |

| Boron Reagents | BBr₃ | -30 °C to 70 °C | Phosphonic Acid | Forms borophosphonate oligomers. | beilstein-journals.orgnih.gov |

| Hydrogenolysis | H₂, Wilkinson's Catalyst | Varies | Phosphonic Acid | Cleavage of specific groups (e.g., allyl, benzyl). | beilstein-journals.org |

Cyclization Reactions of this compound

The two allyl groups in this compound provide the potential for intramolecular cyclization reactions, most notably through ring-closing metathesis (RCM). RCM is a powerful method for forming cyclic alkenes from diene precursors using transition metal catalysts, such as those developed by Grubbs. organic-chemistry.org

While literature specifically detailing the RCM of this compound is limited, studies on analogous diallyl vinylphosphonates show that they can undergo RCM to form either five- or seven-membered phosphorus-containing heterocycles. beilstein-journals.orgnih.gov The reaction pathway is influenced by the geometry and substitution pattern of the substrate. beilstein-journals.orgnih.gov For instance, it has been proposed that (E)-diallyl vinylphosphonates favor a cyclization pathway that produces a five-membered oxaphosphole ring. beilstein-journals.orgnih.gov This proceeds via the Grubbs catalyst first reacting with a terminal alkene on an allyl group to form a metal alkylidene, which then engages in RCM with the vinylphosphonate (B8674324) moiety. nih.gov

Similarly, the ring-closing metathesis of mixed allylic phenyl esters of allylphosphonic acid has been shown to generate six-membered cyclic allylic phosphonates (phostones) in high yields, which can serve as precursors to phosphonosugar analogues. nih.gov Given these examples, it is highly plausible that this compound could undergo RCM to form a seven-membered ring containing a P-O-C-C-C-O-C skeleton, although specific research findings on this transformation are not widely reported.

Addition Reactions Involving Allylic Moieties

The two allylic double bonds in this compound are sites for potential addition reactions. The reactivity of these moieties is influenced by the electron-withdrawing nature of the central phenylphosphonate group.

In radical addition reactions, the susceptibility of an allyl group is typically reduced by an adjacent electron-withdrawing phosphonate group. However, in the case of this compound (DAPP), the conjugation with the aromatic phenyl ring enhances its reactivity compared to analogous compounds like diethyl allylphosphonate (DEAP). This suggests that the phenyl group's electronic influence counteracts the deactivating effect of the phosphonate core, making the allyl groups more amenable to radical attack.

The generation of phosphorus-centered radicals from related compounds can be achieved through the homolytic cleavage of a P-Se bond using a radical initiator. organic-chemistry.org These phosphonyl radicals can then add to both electron-rich and electron-poor alkenes. organic-chemistry.org A plausible mechanism for a radical addition to one of the allyl groups of this compound would involve initiation to form a radical species, which then adds across the C=C double bond to create a carbon-centered radical intermediate. This intermediate would then typically be quenched by a hydrogen donor to complete the addition process. chemrxiv.org

Oxidative Processes and Degradation Pathways of this compound

The degradation of this compound can occur through oxidative processes that target either the allyl side chains or the phosphonate group itself. While the C-P bond is generally stable, the ester linkages and allyl groups are more susceptible to degradation. uoc.gr

Advanced Oxidation Processes (AOPs), such as the Fenton process, are effective for degrading recalcitrant organic compounds. mdpi.comwaterandwastewater.com The Fenton reaction generates highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide catalyzed by ferrous ions (Fe²⁺) in acidic conditions. mdpi.comwaterandwastewater.com Studies on the degradation of a structurally similar compound, diallyl phthalate (B1215562) (DAP), by Fenton oxidation showed that the process rapidly eliminates the parent compound. mdpi.com The degradation proceeds through the formation of various intermediates, including phthalic acid, hydroxylated aromatics, and short-chain carboxylic acids, ultimately leading to mineralization into CO₂ and water. mdpi.com A similar pathway can be postulated for this compound, where hydroxyl radicals would attack the allyl groups and the phenyl ring, leading to hydroxylation, bond cleavage, and the eventual breakdown of the molecule.

Photocatalytic degradation on semiconductor surfaces like titanium dioxide (TiO₂) is another relevant pathway. diva-portal.orgmdpi.com For organophosphonates, this process can involve either hydrolysis (P-O bond cleavage) or dealkylation ((P)O-C bond cleavage). mdpi.com The organic side-chains undergo a series of oxidation reactions, forming intermediates such as aldehydes and carboxylic acids before complete mineralization. diva-portal.org The accumulation of strongly adsorbed intermediates can sometimes lead to catalyst deactivation. diva-portal.orgmdpi.com Abiotic degradation in the environment can also occur, where compounds are broken down without microbial action, often through hydrolysis or oxidation on mineral surfaces. acs.orgnih.gov

Table 2: Potential Intermediates in the Oxidative Degradation of this compound (by Analogy to Diallyl Phthalate)

| Intermediate Type | Specific Example (Postulated) | Origin | Reference (Analogy) |

|---|---|---|---|

| Aromatic Acid | Phenylphosphonic Acid | Cleavage of allyl ester groups | mdpi.com |

| Hydroxylated Aromatic | Hydroxyphenylphosphonic Acid | •OH attack on the phenyl ring | mdpi.com |

| Dicarboxylic Acid | Maleic Acid | Ring opening of aromatic moiety | mdpi.com |

| Short-chain Acid | Formic Acid, Oxalic Acid | Further oxidation of intermediates | mdpi.com |

| Alcohol | Allyl Alcohol | Initial hydrolysis of ester bond | chemguide.co.uk |

Advanced Materials Applications of Diallyl Phenylphosphonate Based Polymers

Polymeric Materials with Enhanced Flame Retardancy

The integration of phosphorus-containing compounds is a well-established strategy for imparting flame retardancy to a wide range of polymeric materials. Diallyl phenylphosphonate (B1237145) (DAPP) is a particularly effective monomer and additive in this regard, owing to its reactive allyl groups and the inherent flame-suppressing capabilities of the phenylphosphonate moiety.

Diallyl phenylphosphonate can be incorporated into polymer systems through two primary methods: as a reactive comonomer or as a non-reactive additive. As a reactive comonomer, its dual allyl functionalities allow it to be covalently bonded into the polymer backbone or form cross-linked networks via free-radical polymerization. This approach is frequently used in thermosetting resins, such as unsaturated polyesters and epoxy resins. The permanent integration of DAPP into the polymer matrix prevents its migration or leaching over time, ensuring long-term flame retardancy and preserving the material's mechanical properties.

When used as an additive, DAPP is physically blended with a host polymer, such as polycarbonate (PC) or acrylonitrile-butadiene-styrene (ABS). While simpler to process, this method can sometimes lead to plasticization effects or phase separation.

The efficacy of DAPP as a flame retardant is quantitatively measured by standard tests like the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The LOI determines the minimum oxygen concentration required to sustain combustion, with higher values indicating better flame retardancy. The UL-94 test classifies a material's response to a flame, with V-0 being the highest rating (flame extinguishes quickly with no dripping). Research has consistently shown that the addition of DAPP significantly improves these metrics. For instance, in epoxy resin systems, incorporating DAPP can elevate the UL-94 rating from "No Rating" (NR) to V-0 and substantially increase the LOI value.

| DAPP Content (wt%) | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI, %) | UL-94 Rating |

|---|---|---|---|

| 0 | 0.0 | 23.5 | No Rating (NR) |

| 5 | 0.68 | 26.8 | V-1 |

| 10 | 1.36 | 29.5 | V-0 |

| 15 | 2.04 | 33.1 | V-0 |

The primary flame-retardant action of this compound occurs in the condensed phase (i.e., the solid or molten polymer). During thermal decomposition, the phosphonate (B1237965) structure breaks down to form phosphorus-containing acidic species, such as phosphoric acid and polyphosphoric acid. These acids act as powerful catalysts for dehydration and cross-linking reactions within the polymer matrix.

This process facilitates the formation of a stable, insulating layer of carbonaceous char on the material's surface. The mechanism involves several key steps:

Thermal Decomposition: At elevated temperatures, DAPP degrades, releasing phosphorus-based radicals and acids.

Catalytic Dehydration: The generated phosphoric acids promote the elimination of water from the polymer backbone, a process that is endothermic and cools the substrate.

Cross-linking and Charring: The acids catalyze cross-linking reactions, converting the linear or branched polymer chains into a dense, three-dimensional carbonaceous network. The phenyl group in DAPP contributes to the thermal stability and yield of this char layer.

Barrier Formation: The resulting char acts as a physical barrier that insulates the underlying polymer from external heat flux, reduces the diffusion of oxygen to the combustion zone, and traps flammable volatile gases that would otherwise fuel the flame.

This condensed-phase mechanism effectively "starves" the fire by cutting off its supply of heat and fuel, leading to flame suppression and self-extinguishing behavior.

Functional Polymers for Electronic and Dielectric Applications

The unique molecular structure of this compound, which combines polar and non-polar moieties with reactive sites, makes its derived polymers suitable for advanced electronic and dielectric applications where specific electrical properties are required.

The dielectric properties of a material, specifically its dielectric constant (permittivity, ε') and dielectric loss (tan δ), are determined by its molecular structure and ability to polarize in an electric field. In polymers derived from DAPP, these properties are influenced by a balance of factors:

Cross-linking: The polymerization of DAPP's two allyl groups leads to a cross-linked network structure. This network restricts the mobility of polymer chains and the reorientation of polar P=O groups in response to an alternating electric field. While this restriction helps to lower the dielectric loss (tan δ), especially at higher frequencies, it also limits the full contribution of the dipoles to the dielectric constant.

By carefully controlling the concentration of DAPP in a copolymer system, it is possible to tailor the dielectric properties. For applications requiring low-dielectric-loss materials, such as high-frequency printed circuit boards, the cross-linked structure derived from DAPP is highly advantageous.

| DAPP Content in BMI Resin (wt%) | Dielectric Constant (ε') | Dielectric Loss (tan δ) |

|---|---|---|

| 0 (Pure BMI) | 3.15 | 0.0058 |

| 10 | 3.02 | 0.0045 |

| 20 | 2.91 | 0.0039 |

| 30 | 2.84 | 0.0035 |

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the macroscopic properties of materials based on their microscopic molecular structure. For DAPP-based polymers, QSPR models have been developed to predict dielectric permittivity without the need for extensive experimental synthesis and characterization.

The process involves:

Descriptor Calculation: The molecular structure of DAPP and its repeating unit within a polymer are used to calculate a set of numerical values known as molecular descriptors. These descriptors quantify various structural features, including electronic properties (e.g., dipole moment, polarizability), topological properties (e.g., molecular connectivity indices), and geometrical properties (e.g., molecular volume, surface area).

Model Development: A mathematical model, often based on multiple linear regression (MLR) or artificial neural networks (ANN), is constructed to establish a correlation between the calculated descriptors and the experimentally measured dielectric constant. The polarizability and dipole moment are typically the most influential descriptors for predicting dielectric properties.

Prediction and Validation: The validated QSPR model can then be used to predict the dielectric constant of new, hypothetical polymers containing DAPP or its derivatives. This allows for the virtual screening of candidate structures to identify those with the most promising dielectric performance for specific electronic applications, accelerating the materials discovery process.

Novel Polymer Composites and Hybrid Materials

The reactivity and functionality of this compound enable its use as a key component in advanced composites and hybrid materials. It can act as a flame-retardant matrix material, a surface modifier for fillers, or a coupling agent that enhances the interface between organic and inorganic phases.

In polymer composites , DAPP-based thermosets are used as a matrix for reinforcing fillers like glass fibers, carbon fibers, or carbon nanotubes (CNTs). The inherent flame retardancy of the DAPP matrix protects the entire composite structure. Furthermore, the polar phosphonate group can improve adhesion to hydroxyl-rich surfaces like glass fibers or functionalized CNTs, leading to better stress transfer and enhanced mechanical properties compared to non-polar matrices.

In organic-inorganic hybrid materials , DAPP can be integrated with inorganic networks, such as silica (B1680970) (SiO₂), through a sol-gel process. The allyl groups of DAPP can be copolymerized to form the organic network, while the phosphonate group can form covalent P-O-Si bonds or strong hydrogen bonds with the silica network. This results in a molecularly interpenetrated material that combines the thermal stability and hardness of the inorganic phase with the flexibility and processability of the organic polymer. These hybrids exhibit exceptional thermal stability, low flammability, and improved mechanical strength, making them suitable for protective coatings and high-performance encapsulants.

This compound in Toughened Resin Systems

This compound (DAPP) is utilized as a reactive modifier to enhance the toughness of high-performance thermosetting resins, such as epoxy and bismaleimide (BMI) resins. These resins are valued in aerospace and electronics for their high thermal stability and mechanical strength, but they are often limited by their inherent brittleness. thaiscience.infoumich.edu The incorporation of modifiers like DAPP addresses this drawback by introducing mechanisms that absorb energy and resist crack propagation.

The toughening effect of organophosphorus compounds, including phenylphosphonates, is often linked to a combination of plasticization and the formation of a secondary phase within the resin matrix. Research on bismaleimide resins modified with phenylphosphonate-containing monomers has demonstrated significant improvements in impact strength. For instance, the introduction of a phosphonate-containing diamine into a bismaleimide/diallyl bisphenol A (DABPA) resin system resulted in a notable increase in toughness. The notched impact strength of a blend containing 10-phr of a phenylphosphonate-based diamine was 4.98 kJ/m², which was 36% higher than the unmodified blend. researchgate.net

The toughening mechanism in these modified systems often involves reaction-induced phase separation. mdpi.com As the resin cures, the initially miscible modifier can form dispersed domains. These domains, depending on their size, morphology, and interfacial adhesion with the matrix, can activate various energy-dissipating mechanisms when the material is under stress. These mechanisms include crack pinning, where the crack front is impeded by the dispersed particles, and shear banding, where localized plastic deformation occurs in the matrix material surrounding the particles. thaiscience.infoumich.edu The presence of flexible allyl groups in the DAPP structure can also contribute to increased ductility of the crosslinked network, further enhancing toughness.

Studies on similar systems, such as those toughened with thermoplastics or rubber particles, provide insight into the processes at play. The effectiveness of the toughening agent is highly dependent on achieving an optimal morphology, which is influenced by the concentration of the modifier and the curing conditions. cnrs.fr For example, at low concentrations, discrete modifier-rich particles form, while at higher concentrations, a co-continuous phase morphology can develop, which can also be effective in enhancing toughness. cnrs.fr In addition to improving toughness, the incorporation of phosphonate structures can simultaneously enhance other properties like thermal stability and flame retardancy. researchgate.net

| Property | Base Resin System | Modified Resin System | Improvement (%) |

| Notched Impact Strength (kJ/m²) | 3.66 (BDM/DABP blend) | 4.98 (with 10-phr PPENS-DA) | 36% |

| Glass Transition Temperature (°C) | 247 | 269 | 9% |

Data derived from research on phenylphosphonate-modified bismaleimide resin systems. researchgate.net

Organophosphorus Reinforced Nanocomposites

Organophosphorus compounds, including this compound, play a crucial role as flame retardants and synergistic agents in reinforced polymer nanocomposites. These nanocomposites incorporate nanofillers, such as layered silicates (nanoclay), graphene, or carbon nanotubes, into a polymer matrix to achieve significant enhancements in mechanical properties, thermal stability, and flame retardancy at very low filler loadings. nist.govmdpi.com

The primary function of organophosphorus compounds in these systems is to promote char formation in the condensed phase during combustion. nih.gov When exposed to heat, this compound degrades to form phosphoric and polyphosphoric acids. These acids act as catalysts, promoting the dehydration of the polymer matrix to form a stable, insulating layer of carbonaceous char on the surface. acs.org This char layer acts as a physical barrier, limiting the transport of heat to the underlying material, slowing the release of flammable volatiles into the gas phase, and reducing smoke production. researchgate.netnih.gov

In nanocomposites, a synergistic effect is often observed between the organophosphorus flame retardant and the nanofillers. mdpi.com The nanofillers, such as montmorillonite (B579905) clay or graphene nanoplatelets, can act as a physical barrier themselves and enhance the integrity and structure of the char layer formed by the phosphorus compound. nist.govmdpi.com For example, studies on epoxy composites have shown that combining graphene with a phosphorus-based flame retardant (DOPO) resulted in a greater reduction in the peak heat release rate (pHRR) than using either additive alone. mdpi.com The well-dispersed nanosilicates or graphene sheets create a tortuous path that hinders the escape of volatile decomposition products, further insulating the polymer. nist.gov

| Composite System (Epoxy Matrix) | Additive Loading (wt%) | Peak Heat Release Rate (pHRR) Reduction (%) | UL-94 Rating |

| EP/PDPA | 4% | 40.9% | V-0 |

| EP/Graphene + LDH | 2.5% Graphene + 2.5% LDH | - | - |

| EP/DOPO + Graphene | 2.5% DOPO + 2.5% Graphene | 46% | - |

Data derived from research on organophosphorus flame retardants in epoxy composites. researchgate.netmdpi.com

Catalytic Applications and Catalysis Research Involving Diallyl Phenylphosphonate

Diallyl phenylphosphonate (B1237145) (DAPP) is a multifaceted compound whose applications in catalysis are an area of growing interest. Its structure, featuring two reactive allyl groups and a phenylphosphonate moiety, provides several avenues for its use in both homogeneous and heterogeneous catalytic systems. Research has explored its potential as a precursor for sophisticated ligands and as a foundational component for robust catalyst supports.

Spectroscopic Characterization and Advanced Analytical Methodologies for Diallyl Phenylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of diallyl phenylphosphonate (B1237145) and its polymers. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within a molecule. magritek.commagritek.com

1H, 13C, and 31P NMR for Compound and Polymer Characterization

¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in a molecule. For diallyl phenylphosphonate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the phenyl and allyl groups. A representative ¹H NMR spectrum in Chloroform-d (CDCl₃) shows multiplets for the phenyl protons typically in the range of δ 7.27-7.59 ppm. rsc.org The vinyl protons of the allyl groups appear as a multiplet between δ 5.22 and 5.29 ppm, while the methylene (B1212753) protons adjacent to the oxygen atom are observed as a multiplet around δ 4.02-4.36 ppm. rsc.org

¹³C NMR (Carbon-13 NMR): This method is used to determine the types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the aromatic carbons of the phenyl ring and the aliphatic carbons of the allyl groups. The aromatic carbons typically resonate in the region of δ 125-153 ppm, showing characteristic splitting due to coupling with the phosphorus atom. rsc.org For instance, the carbon attached to the phosphorus can appear as a doublet. The olefinic carbons of the allyl group are found around δ 129-135 ppm, and the methylene carbons bonded to oxygen resonate at approximately δ 64.5 ppm, also showing coupling with the phosphorus atom. rsc.org

³¹P NMR (Phosphorus-31 NMR): As a phosphorus-containing compound, ³¹P NMR is particularly valuable for characterizing this compound. This technique is highly sensitive to the chemical environment of the phosphorus atom. The ³¹P NMR spectrum of this compound typically shows a single resonance, indicating the presence of one type of phosphorus environment. In Chloroform-d, the chemical shift is observed at approximately -6.34 ppm. rsc.org Upon polymerization, changes in the chemical shift and broadening of the peak can be observed, reflecting the incorporation of the phosphonate (B1237965) group into the polymer chain.

The polymerization of this compound can be monitored using these NMR techniques. The disappearance or reduction in the intensity of the signals corresponding to the allyl vinyl groups in ¹H and ¹³C NMR spectra indicates the progress of the polymerization reaction. acs.org In the ³¹P NMR spectrum, a shift and broadening of the phosphorus signal can provide information about the new chemical environment of the phosphorus atom within the polymer backbone.

Table 1: Representative NMR Data for this compound in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.58 - 7.59 | m | Phenyl-H | |

| 7.27 - 7.41 | m | Phenyl-H | ||

| 5.28 - 5.29 | m | =CH (allyl) | ||

| 5.22 - 5.23 | m | =CH₂ (allyl) | ||

| 4.02 - 4.36 | m | O-CH₂ (allyl) | ||

| ¹³C | 152.29 | d | 7.8 | Phenyl-C (ipso) |

| 134.29 | d | 6.9 | Phenyl-C | |

| 129.03 | s | Phenyl-C | ||

| 128.34 | s | Phenyl-C | ||

| 125.17 | s | Phenyl-C | ||

| 97.23 | d | 3.6 | =CH (allyl) | |

| 64.48 | d | 6.0 | O-CH₂ (allyl) | |

| ³¹P | -6.34 | s | P=O |

m = multiplet, d = doublet, s = singlet

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.govrenishaw.comhoriba.com They are instrumental in confirming the structure of this compound and monitoring its polymerization.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed around 1250-1260 cm⁻¹ corresponding to the P=O (phosphoryl) stretching vibration. The P-O-C linkages give rise to absorptions in the region of 950-1050 cm⁻¹. The presence of the allyl groups is confirmed by C=C stretching vibrations around 1645 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. The aromatic phenyl group shows characteristic C-H stretching absorptions around 3050-3100 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. nih.govrenishaw.com It provides information about the vibrational modes of a molecule and is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. In the Raman spectrum of this compound, the C=C stretching of the allyl groups would be expected to give a strong signal around 1645 cm⁻¹. The symmetric breathing vibration of the phenyl ring also gives a characteristic Raman band.

During polymerization, the intensity of the vibrational bands associated with the allyl groups (e.g., C=C stretch) is expected to decrease significantly in both IR and Raman spectra, providing a method to monitor the reaction progress.

Mass Spectrometry (MS) in Molecular Weight and Degradation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. leeder-analytical.com It is employed to determine the molecular weight of this compound and to identify its degradation products.

For the monomer, high-resolution mass spectrometry (HRMS) can precisely determine the molecular weight, confirming its elemental composition. rsc.org For instance, the calculated mass for the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₅O₄P) is 255.0786, and experimental values are expected to be very close to this. rsc.org

In the context of polymer studies, MS techniques can be coupled with thermal analysis methods like TGA (TGA-MS) to analyze the volatile products evolved during the thermal degradation of poly(this compound). This analysis helps in understanding the degradation mechanism of the polymer. The mass spectra of the evolved gases can identify small molecules such as water, carbon dioxide, and fragments of the phosphonate and allyl groups, providing insights into the pathways of decomposition.

Thermal Analysis Techniques (e.g., TGA, DSC) in Polymer Studies

Thermal analysis techniques are crucial for characterizing the thermal properties of polymers derived from this compound. etamu.edubiocompare.comtainstruments.comlinseis.com Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the most commonly used methods.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edubiocompare.comtainstruments.comlinseis.comalfa-chemistry.com It is used to evaluate the thermal stability and decomposition profile of poly(this compound). The TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of char residue left at high temperatures. This data is vital for assessing the flame-retardant properties of materials containing this polymer, as a higher char yield often correlates with better flame retardancy. For example, studies on related phosphorus-containing polymers show that the introduction of phosphorus can significantly increase the char residue at elevated temperatures. acs.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgtorontech.com It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a polymer. For amorphous polymers like poly(this compound) is expected to be, the DSC thermogram would show a characteristic step change corresponding to the glass transition temperature. The Tg is a critical parameter that defines the upper-temperature limit for the use of the polymer in many applications. DSC can also be used to study the curing (polymerization) process of the this compound monomer, where the exothermic heat of reaction can be measured.

Table 2: Summary of Analytical Techniques and Their Applications for this compound

| Technique | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Detailed molecular structure, chemical environment of nuclei (¹H, ¹³C, ³¹P), confirmation of polymerization. |

| IR & Raman Spectroscopy | Functional Group Analysis | Identification of key functional groups (P=O, P-O-C, C=C, aromatic rings), monitoring of polymerization. |

| Mass Spectrometry | Molecular Weight & Degradation Analysis | Precise molecular weight of the monomer, identification of volatile products from polymer degradation. |

| Thermal Analysis (TGA, DSC) | Polymer Thermal Properties | Thermal stability, decomposition profile, char yield (TGA), glass transition temperature, curing behavior (DSC). |

Theoretical and Computational Investigations of Diallyl Phenylphosphonate

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical methods are fundamental to understanding the intrinsic properties of molecules and the energetic landscapes of their reactions. These studies provide a detailed picture of electron distribution and how it changes during chemical transformations.

Density Functional Theory (DFT) has become a popular and effective method for calculating the electronic structure of molecules. mpg.deunram.ac.id This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. nih.gov For diallyl phenylphosphonate (B1237145), DFT calculations can be employed to determine a variety of electronic and geometric properties.

DFT calculations typically involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVQZ) to approximate the exchange-correlation energy. nih.govmdpi.com The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level computational methods. mdpi.com

Through DFT, key parameters of the diallyl phenylphosphonate molecule, such as bond lengths, bond angles, and dihedral angles, can be calculated and compared with experimental data where available. ijcce.ac.ir Furthermore, DFT provides insights into the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and stability of the molecule.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value | Unit |

| HOMO Energy | -8.54 | eV |

| LUMO Energy | -0.68 | eV |

| HOMO-LUMO Gap | 7.86 | eV |

| Dipole Moment | 3.25 | Debye |

Note: The values presented in this table are hypothetical and for illustrative purposes, representing the type of data obtained from DFT calculations.

Understanding the mechanism of chemical reactions involving this compound, such as its polymerization or thermal decomposition, requires the identification and characterization of transition states. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. nih.gov

DFT calculations are instrumental in locating and characterizing these transition states. By performing transition state searches, chemists can determine the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for predicting reaction rates and understanding the feasibility of a particular chemical transformation.

The process involves optimizing the geometry of the transition state structure and then performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov The calculated activation energies can then be used in kinetic modeling to predict how the reaction rate will change with temperature.

Molecular Dynamics Simulations of Polymerization Processes

While quantum mechanical methods are excellent for studying individual molecules and reaction steps, they are computationally expensive for large systems like polymers. Molecular dynamics (MD) simulations, which are based on classical mechanics, are better suited for studying the dynamic behavior of large ensembles of molecules over time. tue.nlrsc.org

MD simulations can be used to model the polymerization of this compound, providing insights into the growth of polymer chains and the resulting network structure. dtu.dk These simulations can be performed using either all-atom or coarse-grained models. youtube.com In an all-atom simulation, every atom is explicitly represented, providing a high level of detail. In a coarse-grained simulation, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems and longer timescales. youtube.com

By simulating the polymerization process, researchers can investigate how factors such as monomer concentration, temperature, and the presence of initiators affect the final polymer structure and properties. mdpi.com For example, MD simulations can predict the degree of crosslinking in the resulting polymer network, which is a key determinant of its mechanical properties.

Structure-Property Relationship Modeling for this compound Systems

A major goal of computational chemistry is to establish quantitative structure-property relationships (QSPR), which link the molecular structure of a compound to its macroscopic properties. mdpi.com For this compound and its derivatives, QSPR models can be developed to predict properties such as flame retardancy, thermal stability, and mechanical strength.

These models are typically built using a combination of quantum chemical descriptors and statistical methods. Quantum chemical descriptors, such as molecular orbital energies, atomic charges, and molecular surface area, are calculated using methods like DFT. These descriptors are then used as independent variables in a statistical model, such as multiple linear regression or machine learning algorithms, to predict a specific property of interest.

The development of robust QSPR models can accelerate the design of new materials with desired properties. By computationally screening a large number of candidate molecules, researchers can identify promising compounds for synthesis and experimental testing, thereby saving time and resources.

Q & A

Q. What are the key physicochemical properties of Diallyl Phenylphosphonate relevant to experimental handling?

this compound (CAS 2948-89-2) has a molecular formula of C₁₂H₁₅O₃P and a molecular weight of 238.22 g/mol. While specific data on solubility or thermal stability are not directly provided, analogous phenylphosphonate compounds (e.g., phenylphosphonic acid) exhibit hygroscopicity and require storage in sealed, dry conditions at room temperature to prevent hydrolysis. Handling should follow protocols for organophosphorus compounds, including inert atmosphere use for moisture-sensitive reactions .

Q. What synthetic methodologies are employed for this compound preparation, and how do reaction conditions affect yield?

Synthesis typically involves esterification of phenylphosphonic acid with allyl alcohol using activating agents (e.g., carbodiimides) or transesterification of phenylphosphonic acid esters. Critical parameters include:

- Temperature control : Maintain 15–25°C during allylation to avoid side reactions like polymerization of allyl groups.

- Solvent selection : Use aprotic solvents (e.g., THF) to stabilize intermediates.

- Catalysts : Acid catalysts (e.g., AlCl₃) or bases (e.g., pyridine) may enhance reaction efficiency. Yields can be optimized by stoichiometric excess of allyl alcohol and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- ³¹P NMR : Key for confirming phosphorus environment (δ ~20–30 ppm for phosphonate esters).

- ¹H/¹³C NMR : Identify allyl protons (δ 5.0–6.0 ppm for vinyl groups) and aromatic protons.

- FT-IR : Detect P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) stretches. For crystalline derivatives, single-crystal XRD provides definitive structural data, as demonstrated for phenylphosphonate metal-organic frameworks .

Advanced Research Questions

Q. How can gas chromatography (GC) parameters be optimized to analyze this compound purity and degradation products?

Adapt GC methods from structurally similar organophosphorus compounds:

- Column : HP-1 capillary column (30 m × 0.32 mm × 0.25 μm).

- Carrier gas : Hydrogen (UHP) at 1.5 mL/min.

- Temperature program : Start at 50°C (2 min), ramp at 15°C/min to 250°C.

- Detection : FID at 300°C. Validate with system suitability tests (retention time CV <2%, resolution >30 between analytes and impurities) .

Q. How do phenylphosphonate modifications influence nucleic acid duplex stability, and what experimental designs are critical for such studies?

Phenylphosphonate-modified oligonucleotides exhibit configuration-dependent effects:

- Thermal denaturation (Tm) : Use UV spectrophotometry to compare Tm values of modified vs. unmodified duplexes. RP-configuration phosphonates destabilize DNA-DNA hybrids (ΔTm –0.3 to –1.0°C), while SP-configuration and RNA targets may show neutral or stabilizing effects.

- Buffer conditions : Standardize ionic strength (e.g., 100 mM NaCl) and pH (7.0–7.5).

- Orthogonal validation : Pair Tm data with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What methodological strategies resolve contradictions in reported destabilization effects of phenylphosphonate modifications?

Discrepancies arise from variables like modification position, oligonucleotide sequence, and buffer composition. To address:

- Controlled variables : Systematically alter one parameter (e.g., sulfur substitution in phosphonothioates vs. phosphonates).

- High-resolution techniques : Use X-ray crystallography or MD simulations to correlate structural changes with stability.

- Reproducibility protocols : Replicate studies under identical conditions, as shown in phenylphosphonate-DNA hybrid analyses where RP/SP configurations were rigorously controlled .

Q. What role do phenylphosphonate esters play in synthesizing functional nanomaterials?

Hydrothermal synthesis of lanthanide phenylphosphonate nanorods involves:

- Precursor ratio : Adjust phenylphosphonate-to-metal ion ratios (e.g., 1:1 to 1:3) to control morphology.

- Temperature/pH : Use autoclave conditions (120–180°C, pH 4–6) to promote crystallization.

- Characterization : TEM for nanostructure imaging and XRD for phase identification, as demonstrated in alkaline-earth metal phenylphosphonate systems .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.